molecular formula C16H17N3O2 B5842424 2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile

2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile

Cat. No.: B5842424
M. Wt: 283.32 g/mol
InChI Key: ZSVAHHYUFFHEOM-UHFFFAOYSA-N
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Description

2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile is a complex organic compound that features a morpholine ring, a methoxy group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile typically involves a multi-step process. One common method starts with the preparation of the morpholine derivative, which is then reacted with a methoxy-substituted benzaldehyde to form the intermediate. This intermediate is subsequently subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The morpholine ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery .

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of analogs with improved pharmacological properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the nitrile groups can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]pro

Properties

IUPAC Name

2-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-16-3-2-13(8-14(10-17)11-18)9-15(16)12-19-4-6-21-7-5-19/h2-3,8-9H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVAHHYUFFHEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C#N)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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